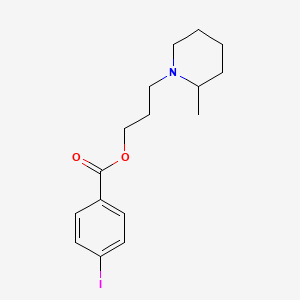
3-Chloro-7-hydroxy-5lambda~6~-phenothiazine-5,5(10H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-7-hydroxy-5lambda~6~-phenothiazine-5,5(10H)-dione is a chemical compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antiemetic agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-hydroxy-5lambda~6~-phenothiazine-5,5(10H)-dione typically involves the chlorination and hydroxylation of phenothiazine derivatives. Common reagents used in these reactions include chlorine gas, hydroxylating agents, and suitable solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the product while minimizing waste and energy consumption. Advanced purification techniques such as crystallization and chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
3-Chloro-7-hydroxy-5lambda~6~-phenothiazine-5,5(10H)-dione undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Halogenation, nitration, and other substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions may introduce various functional groups into the phenothiazine ring.
科学的研究の応用
Chemistry: As a precursor for synthesizing other complex molecules.
Biology: Studying its effects on biological systems and potential therapeutic uses.
Medicine: Investigating its potential as an antipsychotic or antiemetic agent.
Industry: Use in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Chloro-7-hydroxy-5lambda~6~-phenothiazine-5,5(10H)-dione involves interaction with specific molecular targets and pathways. These may include:
Receptor Binding: Interaction with neurotransmitter receptors in the brain.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Signal Transduction: Modulation of intracellular signaling pathways.
類似化合物との比較
Similar Compounds
Chlorpromazine: A well-known antipsychotic agent.
Thioridazine: Another phenothiazine derivative with antipsychotic properties.
Fluphenazine: Used in the treatment of schizophrenia.
Uniqueness
3-Chloro-7-hydroxy-5lambda~6~-phenothiazine-5,5(10H)-dione’s unique structural features, such as the presence of a hydroxyl group and a chlorine atom, may confer distinct chemical and biological properties compared to other phenothiazine derivatives.
特性
CAS番号 |
62983-27-1 |
|---|---|
分子式 |
C12H8ClNO3S |
分子量 |
281.72 g/mol |
IUPAC名 |
7-chloro-5,5-dioxo-10H-phenothiazin-3-ol |
InChI |
InChI=1S/C12H8ClNO3S/c13-7-1-3-9-11(5-7)18(16,17)12-6-8(15)2-4-10(12)14-9/h1-6,14-15H |
InChIキー |
DRUIVGWSHFLAIK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1O)S(=O)(=O)C3=C(N2)C=CC(=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-(1,3-Phenylene)bis[2-(pyridin-2-yl)ethan-1-one]](/img/structure/B14497429.png)
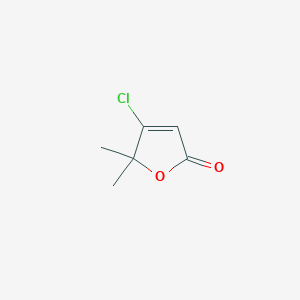

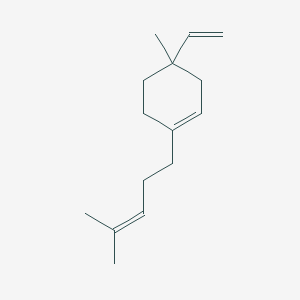
![S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate](/img/structure/B14497451.png)
![7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL](/img/structure/B14497459.png)
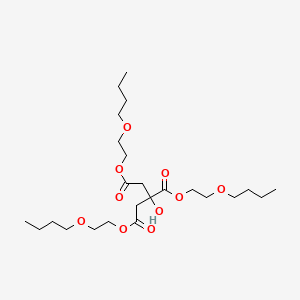

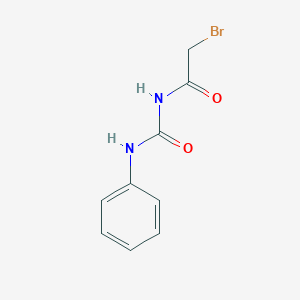

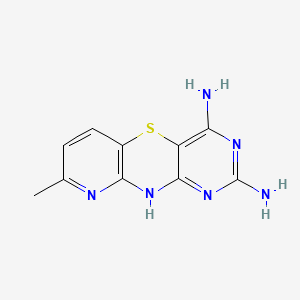
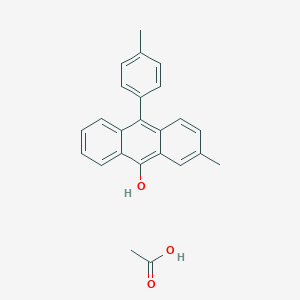
![Diethyl{phenyl(trimethylsilyl)[(trimethylsilyl)oxy]methyl}phosphane](/img/structure/B14497494.png)
